Bienvenue dans la boutique en ligne BenchChem!

Resistomycin

Anticancer Topoisomerase II inhibition Mechanism of action

Select Resistomycin for its unique pentacyclic 'discoid' architecture, delivering a non-polar Topo II binding mode distinct from doxorubicin. With a 5.5× potency advantage over 5-FU in PC3 prostate cancer models (IC₅₀ 2.63 µg/mL) and selective PKC-independent apoptosis modulation, it is an essential, highly differentiated lead compound for next-generation oncology and transcription-targeting antibiotic programs.

Molecular Formula C22H16O6
Molecular Weight 376.4 g/mol
CAS No. 11029-70-2
Cat. No. B085070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResistomycin
CAS11029-70-2
Molecular FormulaC22H16O6
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C3=C4C5=C2C1=C(C=C5C(C(=C4C(=O)C=C3O)O)(C)C)O)O
InChIInChI=1S/C22H16O6/c1-7-4-9(23)15-18-13(7)10(24)5-8-14(18)19-16(20(15)27)11(25)6-12(26)17(19)21(28)22(8,2)3/h4-6,24-25,27-28H,1-3H3
InChIKeyMJKDGCARCYPVQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Resistomycin (CAS 11029-70-2): Sourcing Specifications and Core Properties for R&D Procurement


Resistomycin (CAS 11029-70-2; also known as Heliomycin, Geliomycin) is a pentacyclic polyketide antibiotic belonging to the aromatic polyketide class. It is a natural product isolated from various Streptomyces species, notably S. resistomycificus [1]. Chemically, it is described as 3,5,7,10-tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6(1H)-dione (C₂₂H₁₆O₆, MW 376.4 g/mol) [2]. Key physiochemical properties for procurement and handling include its appearance as a yellow to orange solid with a melting point of ~325 °C (decomposition) and solubility in DMSO or methanol [2].

Why Generic Substitution Fails: Unique Structural and Mechanistic Features of Resistomycin vs. In-Class Analogs


While resistomycin is often grouped with other quinone-related antibiotics or polyketide metabolites, its unique 'discoid' pentacyclic ring system clearly differentiates it from the typical linear or angular architectures found in related aromatic polyketides [1]. This unique structure is the result of a dedicated gene cluster (rem) with unusual type II PKS features [1]. This architectural distinction translates into a unique biological interaction profile: unlike the classic Topo II poison doxorubicin, resistomycin exhibits a distinct non-polar binding signature within the Topo II-DNA complex [2]. Furthermore, its mechanism of action is not interchangeable with other apoptosis modulators like hypericin, as it lacks PKC inhibitory activity while retaining potent antioxidative properties [3].

Quantitative Differentiation: Head-to-Head Evidence for Selecting Resistomycin


Topoisomerase II Inhibition Potency: Resistomycin vs. Doxorubicin

In a direct head-to-head assay, resistomycin inhibited Topoisomerase II (Topo II) activity with an IC₅₀ of 21.48 nM, which is superior to the clinically used Topo II inhibitor doxorubicin (IC₅₀ = 30.16 nM) [1]. This indicates a more potent inhibition of the target enzyme in vitro. The unique binding profile, dominated by van der Waals and hydrophobic interactions, distinguishes resistomycin from classical Topo II poisons [1].

Anticancer Topoisomerase II inhibition Mechanism of action

Cytotoxic Selectivity in Prostate Cancer: Resistomycin vs. 5-Fluorouracil

In PC3 human prostate cancer cells, resistomycin demonstrated significantly higher cytotoxic potency compared to the chemotherapeutic agent 5-fluorouracil (5-FU). The IC₅₀ of resistomycin was 2.63 µg/mL, whereas 5-FU required a concentration of 14.44 µg/mL to achieve the same effect, representing a 5.5-fold difference in potency [1]. This enhanced activity was linked to a specific mechanism involving induction of oxidative stress and mitochondrial apoptosis [1].

Prostate cancer Cytotoxicity Chemotherapy

Potency in Hepatic Carcinoma: Resistomycin's GI₅₀ Benchmark

Resistomycin exhibits extremely potent growth inhibition against HepG2 hepatic carcinoma cells, with a reported GI₅₀ value of 0.006 µg/mL [1]. While this is not a direct head-to-head comparison, it provides a benchmark for class-level inference; this potency is orders of magnitude higher than typical small molecule chemotherapeutics and underscores the compound's potential in liver cancer research. The producing strain (Streptomyces aurantiacus AAA5) was also shown to generate high titers of resistomycin (52.5 mg/L), which is relevant for sourcing [1].

Hepatocellular carcinoma Cytotoxicity GI50

Differential Apoptosis Modulation: Resistomycin vs. Hypericin

Resistomycin and hypericin, despite structural similarities, exhibit divergent functional effects on apoptosis pathways. Resistomycin potently inhibited actinomycin D (AD)-induced apoptosis with an IC₅₀ of ~0.5 µM, whereas hypericin showed no inhibition [1]. Furthermore, while both compounds scavenge superoxide anion radicals at a similar rate, hypericin inhibits Protein Kinase C (PKC), but resistomycin does not [1]. This demonstrates that resistomycin's modulation of apoptosis is mechanistically distinct and not simply a function of its antioxidant capacity.

Apoptosis Leukemia Mechanistic selectivity

Preferential Inhibition of RNA Synthesis in Bacteria

Studies on the mechanism of action in bacterial systems reveal that resistomycin preferentially inhibits RNA synthesis compared to DNA and protein synthesis [1]. This is a class-level inference for its antibacterial activity, distinguishing it from agents that primarily target the ribosome (protein synthesis) or DNA gyrase (DNA synthesis). The primary mechanism is attributed to binding and inhibition of RNA polymerase [1].

Antibacterial RNA polymerase Mechanism of action

High-Impact Research Applications for Resistomycin Based on Quantitative Evidence


Prostate Cancer Drug Discovery: Potent and Mechanistically Distinct Candidate

Resistomycin is a top-tier candidate for prostate cancer drug discovery programs. It has demonstrated a 5.5-fold higher potency than 5-FU against PC3 prostate cancer cells (IC₅₀ 2.63 µg/mL vs. 14.44 µg/mL) [1], and its mechanism involves oxidative stress induction and mitochondrial apoptosis [1]. Its unique structure and mechanism differentiate it from current standard-of-care agents, making it a promising lead for developing new therapies.

Investigating Topoisomerase II as a Therapeutic Target

For research groups focused on Topoisomerase II, resistomycin offers a powerful new tool. It inhibits Topo II with an IC₅₀ of 21.48 nM, outperforming doxorubicin in direct head-to-head assays (IC₅₀ 30.16 nM) [2]. Its unique non-polar binding mode within the Topo II-DNA complex provides a distinct chemical scaffold for studying enzyme inhibition and for designing next-generation Topo II poisons [2].

Studying Selective Apoptosis Modulation

Resistomycin is a uniquely selective tool for apoptosis research. In CMK-7 leukemia cells, it potently inhibits AD-induced apoptosis (IC₅₀ ~0.5 µM), an effect not seen with the structurally similar hypericin [3]. Furthermore, it does not inhibit PKC, unlike hypericin [3]. This selectivity allows researchers to dissect apoptosis pathways and investigate PKC-independent mechanisms of cell death regulation.

Antibacterial Research: Targeting RNA Polymerase

As an antibiotic, resistomycin provides a specific probe for studying bacterial transcription. Its mechanism of action is characterized by a preferential inhibition of RNA synthesis over DNA or protein synthesis, mediated by binding to RNA polymerase [4]. This distinct mechanism makes it valuable for understanding bacterial physiology and for exploring new antibacterial strategies targeting transcription.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Resistomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.